1-((Dimethylamino)methyl)cyclopropanecarboxylic acid
Overview
Description
1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is a cyclic amino acid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. This compound is of significant interest in various fields of research and industry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates can be employed .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanecarboxylic acid derivatives.
Scientific Research Applications
1-((Dimethylamino)methyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic acid: A related compound with similar structural features but different functional groups.
Cyclopropanecarboxylic acid: A simpler analog without the dimethylamino group.
1-Methylcyclopropanecarboxylic acid: Another related compound with a methyl group instead of the dimethylamino group.
Uniqueness: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)5-7(3-4-7)6(9)10/h3-5H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQPYMSFAIDGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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